molecular formula C6H4F3NO B1627583 2,3,6-Trifluoro-4-methoxypyridine CAS No. 858860-02-3

2,3,6-Trifluoro-4-methoxypyridine

Cat. No.: B1627583
CAS No.: 858860-02-3
M. Wt: 163.1 g/mol
InChI Key: MRASNVYWNJAJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trifluoro-4-methoxypyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the electronic properties and reactivity of the compound, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,6-Trifluoro-4-methoxypyridine involves the treatment of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide. This reaction proceeds under mild conditions and results in the substitution of a fluorine atom with a methoxy group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-4-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives, while coupling reactions can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-4-methoxypyridine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. Additionally, the methoxy group can influence the compound’s solubility and overall pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trifluoro-4-methoxypyridine is unique due to the specific arrangement of fluorine and methoxy groups on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3,6-trifluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c1-11-3-2-4(7)10-6(9)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRASNVYWNJAJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553976
Record name 2,3,6-Trifluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858860-02-3
Record name 2,3,6-Trifluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Trifluoro-4-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,3,6-Trifluoro-4-methoxypyridine
Reactant of Route 3
2,3,6-Trifluoro-4-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2,3,6-Trifluoro-4-methoxypyridine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3,6-Trifluoro-4-methoxypyridine
Reactant of Route 6
2,3,6-Trifluoro-4-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.